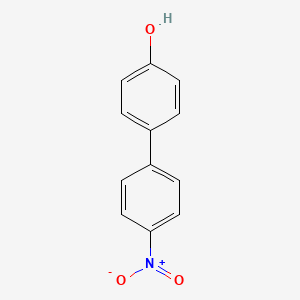

4-Hydroxy-4'-nitrobiphenyl

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 95704. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-(4-nitrophenyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO3/c14-12-7-3-10(4-8-12)9-1-5-11(6-2-9)13(15)16/h1-8,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNDJDQOECGBUNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10192400 | |

| Record name | 4-Hydroxy-4'-nitrobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10192400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3916-44-7 | |

| Record name | 4′-Nitro[1,1′-biphenyl]-4-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3916-44-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxy-4'-nitrobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003916447 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3916-44-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95704 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Hydroxy-4'-nitrobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10192400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Hydroxy-4'-nitrobiphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Hydroxy-4'-nitrobiphenyl: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxy-4'-nitrobiphenyl is a biphenyl derivative containing both a hydroxyl and a nitro functional group. It is primarily recognized as a key intermediate in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals.[1][2] While its direct biological activities are not extensively documented in publicly available literature, its structural relationship to other biologically active biphenyl and nitroaromatic compounds suggests potential for further investigation. This technical guide provides a summary of the available chemical, physical, and toxicological information for this compound and its parent compound, 4-nitrobiphenyl.

Chemical and Physical Properties

This compound is a solid, crystalline compound.[3] Its chemical structure consists of a biphenyl core with a hydroxyl group on one phenyl ring and a nitro group on the other at the para positions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 3916-44-7 | [4][5] |

| Molecular Formula | C₁₂H₉NO₃ | [4][5] |

| Molecular Weight | 215.21 g/mol | [4] |

| Melting Point | 207 °C | [1] |

| Boiling Point (Predicted) | 387.3 ± 17.0 °C | [1] |

| Density (Predicted) | 1.304 ± 0.06 g/cm³ | [1] |

| Appearance | Light yellow crystalline powder | [6] |

Synthesis and Purification

Synthesis

A patent for the preparation of the related compound 4'-chloro-2-nitrobiphenyl describes a method using o-chloronitrobenzene and p-chloro potassium benzyltrifluoroborate with a phase transfer catalyst and a palladium catalyst in an aqueous solution.[8]

Purification

Specific purification protocols for this compound are not detailed in the available literature. General methods for the purification of solid organic compounds, such as recrystallization from a suitable solvent, would be applicable. The choice of solvent would depend on the solubility of the compound and its impurities.

Biological Relevance and Potential Applications

While there is a lack of specific data on the biological activity of this compound, its structural features suggest potential areas for investigation.

Metabolism

Studies on the metabolism of the parent compound, 4-nitrobiphenyl, in rat liver fractions have shown that it can be metabolized to various compounds, including hydroxylated derivatives (x-OH-4-nitrobiphenyl).[9] This indicates that this compound can be a metabolite of 4-nitrobiphenyl, making its biological properties relevant from a toxicological and pharmacological standpoint. The metabolism of 4-aminobiphenyl, a related compound, also yields hydroxylated metabolites.[10]

Potential Antimicrobial and Anticancer Activity

There are general indications that hydroxylated biphenyls and nitroaromatic compounds can possess biological activity. For instance, some aminobenzylated 4-nitrophenols have demonstrated antibacterial properties.[11] Additionally, certain 4-hydroxy-1,3-oxazin-6-ones containing a 5-nitrofuranyl or 5-nitrothienyl moiety have shown bactericidal activity.[12]

Furthermore, some novel spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide derivatives have shown anticancer efficacy.[13] While these studies do not directly involve this compound, they provide a rationale for investigating its potential in these therapeutic areas.

Due to the lack of specific experimental data, no quantitative biological data tables or signaling pathway diagrams can be provided at this time.

Toxicology

Specific toxicological data for this compound is limited. However, information on the parent compound, 4-nitrobiphenyl, provides some insight into potential hazards.

4-Nitrobiphenyl is irritating to the eyes.[14] It can be absorbed into the body through inhalation, skin contact, and ingestion.[14] Chronic exposure to high concentrations of 4-nitrobiphenyl in workers has been associated with effects on the peripheral and central nervous systems, as well as the liver and kidneys.[15] The International Agency for Research on Cancer (IARC) has indicated that there is limited evidence for the carcinogenicity of 4-nitrobiphenyl in animals.[12] It is considered a suspected human carcinogen.[14]

Given that this compound may be a metabolite of 4-nitrobiphenyl, it is prudent to handle it with appropriate safety precautions in a laboratory setting.

Experimental Protocols

Detailed experimental protocols for biological assays specifically involving this compound are not available in the reviewed literature. For researchers interested in evaluating the biological activity of this compound, standard assays for antimicrobial and anticancer activity can be adapted.

General Antimicrobial Susceptibility Testing

A general protocol for determining the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains would involve:

-

Preparation of a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Serial two-fold dilutions of the compound in a liquid growth medium in a 96-well microtiter plate.

-

Inoculation of each well with a standardized suspension of the test bacterium.

-

Incubation of the plate at an appropriate temperature and duration for bacterial growth.

-

Determination of the MIC as the lowest concentration of the compound that visibly inhibits bacterial growth.

General In Vitro Cytotoxicity Assay

A general protocol for assessing the anticancer activity of a compound using a cell-based assay (e.g., MTT assay) would involve:

-

Seeding of cancer cells in a 96-well plate and allowing them to adhere overnight.

-

Treatment of the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

-

Addition of a reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), which is converted to a colored formazan product by metabolically active cells.

-

Solubilization of the formazan crystals and measurement of the absorbance at a specific wavelength.

-

Calculation of cell viability as a percentage of the untreated control and determination of the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Logical Relationships and Workflows

Due to the limited information on the specific biological activities and mechanisms of action of this compound, a detailed signaling pathway or experimental workflow diagram cannot be generated at this time. A generalized workflow for the preliminary investigation of a novel compound is presented below.

Figure 1. A generalized workflow for the investigation of a novel chemical compound, starting from synthesis and purification, through biological screening and mechanistic studies, to toxicological evaluation.

Conclusion

This compound is a chemical intermediate with a well-defined chemical structure. While its direct biological activities and mechanisms of action are not well-documented, its status as a potential metabolite of the known toxicant 4-nitrobiphenyl, and the biological activities of structurally related compounds, suggest that it may be a candidate for further pharmacological and toxicological investigation. The protocols and workflow provided herein offer a general framework for such studies. Further research is required to elucidate the specific biological properties of this compound.

References

- 1. This compound | 3916-44-7 [amp.chemicalbook.com]

- 2. This compound | 3916-44-7 [chemicalbook.com]

- 3. Cas 3916-44-7 | this compound - Anbu Chem [finechemical.net]

- 4. scbt.com [scbt.com]

- 5. This compound [webbook.nist.gov]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. CN105732392A - Method for preparing 4'-chloro-2-nitrobiphenyl - Google Patents [patents.google.com]

- 9. academic.oup.com [academic.oup.com]

- 10. The in vitro/in vivo comparative metabolism of 4-aminobiphenyl using isolated hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Aminobenzylated 4-Nitrophenols as Antibacterial Agents Obtained from 5-Nitrosalicylaldehyde through a Petasis Borono–Mannich Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Design, Synthesis, Anticancer Screening, and Mechanistic Study of Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide Derivatives | MDPI [mdpi.com]

- 14. ICSC 1395 - 4-NITROBIPHENYL [chemicalsafety.ilo.org]

- 15. epa.gov [epa.gov]

An In-depth Technical Guide to 4-Hydroxy-4'-nitrobiphenyl: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and reactivity of 4-Hydroxy-4'-nitrobiphenyl. Additionally, it explores its limited direct biological activity and its significant role as a key intermediate in the development of advanced materials and potentially bioactive molecules.

Chemical Structure and Identification

This compound is an organic compound featuring a biphenyl core. This structure consists of two phenyl rings linked by a single carbon-carbon bond. One ring is substituted with a hydroxyl (-OH) group at the 4-position, while the other bears a nitro (-NO₂) group at the 4'-position.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | 4-(4-nitrophenyl)phenol[1] |

| CAS Number | 3916-44-7[1] |

| Molecular Formula | C₁₂H₉NO₃[1] |

| SMILES | C1=CC(=CC=C1C2=CC=C(C=C2)O)--INVALID-LINK--[O-][1] |

| InChI | InChI=1S/C12H9NO3/c14-12-7-3-10(4-8-12)9-1-5-11(6-2-9)13(15)16/h1-8,14H[1] |

| Synonyms | 4'-Nitro-4-biphenylol, 4-(4-nitrophenyl)phenol, 4-Nitro-4'-hydroxybiphenyl |

Physicochemical Properties

This compound is typically a pale yellow to light brown crystalline solid.[1] Its properties are influenced by the electron-donating hydroxyl group and the electron-withdrawing nitro group, which create a significant dipole moment.

Table 2: Physicochemical Data

| Property | Value |

| Molecular Weight | 215.21 g/mol [1] |

| Melting Point | 205-208 °C |

| Boiling Point (Predicted) | 387.3 ± 17.0 °C |

| Density (Predicted) | 1.304 ± 0.06 g/cm³ |

| pKa (Predicted) | 9.22 ± 0.13 |

| logP (Predicted) | 3.5 |

| Solubility | Sparingly soluble in water; soluble in ethanol, ether, and acetone.[1] |

Synthesis and Reactivity

Synthesis

A common and versatile method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction . This palladium-catalyzed reaction forms the C-C bond between the two phenyl rings.

Experimental Protocol (General)

A general procedure involves the reaction of a 4-halophenol (e.g., 4-iodophenol) with 4-nitrophenylboronic acid in the presence of a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0), and a base like sodium carbonate. The reaction is typically carried out in a solvent mixture, which can include toluene, ethanol, and water, under reflux conditions. The product is then isolated and purified using standard techniques like extraction and recrystallization.

Key Reactions

The bifunctional nature of this compound makes it a versatile intermediate.[2] The hydroxyl and nitro groups can be selectively targeted for further chemical modifications.

Experimental Protocol (Reduction - General)

The reduction of the nitro group to an amine is a common transformation. A typical procedure involves dissolving this compound in a suitable solvent like ethanol or ethyl acetate. A reducing agent, such as tin(II) chloride in the presence of hydrochloric acid, or catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst, is then employed. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the product, 4-amino-4'-hydroxybiphenyl, is isolated by filtration and purified.

Experimental Protocol (Etherification - General)

The hydroxyl group can be converted to an ether through Williamson ether synthesis. This compound is treated with a base, such as potassium carbonate, in a polar aprotic solvent like acetone or dimethylformamide (DMF) to deprotonate the phenol. An alkyl halide (e.g., an alkyl iodide or bromide) is then added, and the reaction mixture is heated. After the reaction is complete, the product is isolated by extraction and purified by chromatography or recrystallization.

Biological and Pharmacological Aspects

Currently, there is limited information available on the direct biological activity and pharmacological profile of this compound. It is primarily recognized as an irritant, causing skin and eye irritation.[1]

Its significance in drug development lies in its role as a versatile scaffold. The biphenyl core is a common motif in many biologically active compounds. By modifying the hydroxyl and nitro functional groups, a diverse library of derivatives can be synthesized and screened for various therapeutic targets. For example, the reduction of the nitro group to an amine, followed by further derivatization, can lead to compounds with potential applications in medicinal chemistry.

Applications

The primary application of this compound is as an intermediate in the synthesis of more complex molecules.[2]

-

Liquid Crystals: It is a crucial precursor in the manufacturing of liquid crystal materials used in displays.[1]

-

Organic Synthesis: Its bifunctional nature makes it a valuable building block for creating a variety of organic compounds, including dyes and pigments.

-

Pharmaceutical Research: It serves as a starting material for the synthesis of libraries of biphenyl derivatives for drug discovery and development.

Safety Information

This compound is classified as a hazardous substance. It is known to cause skin and eye irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

References

An In-Depth Technical Guide to 4-Hydroxy-4'-nitrobiphenyl (CAS 3916-44-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxy-4'-nitrobiphenyl is a biphenyl compound characterized by a hydroxyl group and a nitro group attached to its two phenyl rings. This arrangement of an electron-donating and an electron-withdrawing group gives the molecule unique electronic properties, making it a compound of interest in materials science, particularly in the development of liquid crystals.[1] While its primary applications have been in the industrial synthesis of pigments, dyes, and polymers, emerging research on related hydroxylated and nitroaromatic compounds suggests potential, yet largely unexplored, biological activities.[2] This guide provides a comprehensive overview of the known physicochemical properties of this compound, outlines plausible experimental protocols for its synthesis, purification, and analysis based on established methods for similar compounds, and discusses potential areas for future research into its biological effects.

Core Properties

This compound is a crystalline solid, typically appearing as a white to off-white or light yellow to orange powder.[2]

Physical and Chemical Properties

The following tables summarize the key physical and chemical properties of this compound. It is important to note that some of the listed values are predicted through computational models and should be confirmed by experimental data.

Table 1: General and Physical Properties

| Property | Value | Source |

| CAS Number | 3916-44-7 | [3] |

| Molecular Formula | C₁₂H₉NO₃ | [3] |

| Molecular Weight | 215.21 g/mol | [2] |

| Appearance | White to off-white crystalline solid; Light yellow to yellow to orange powder to crystal | [2] |

| Melting Point | 207 °C | [2] |

| Boiling Point (Predicted) | 387.3 ± 17.0 °C | [2] |

| Density (Predicted) | 1.304 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | 9.22 ± 0.13 | [2] |

| Solubility | Soluble in methanol, ethanol, chloroform, and acetone.[1] |

Table 2: Predicted Thermodynamic and Partition Properties

| Property | Value | Source |

| Standard Gibbs Free Energy of Formation (ΔfG°) | 146.28 kJ/mol | |

| Enthalpy of Formation at Standard Conditions (ΔfH°gas) | -17.49 kJ/mol | |

| Enthalpy of Fusion at Standard Conditions (ΔfusH°) | 31.67 kJ/mol | |

| Enthalpy of Vaporization at Standard Conditions (ΔvapH°) | 77.12 kJ/mol | |

| Log10 of Water Solubility (log10WS) | -4.27 | |

| Octanol/Water Partition Coefficient (logPoct/wat) | 2.967 | |

| McGowan's Characteristic Volume (McVol) | 155.710 ml/mol | |

| Critical Pressure (Pc) | 4098.62 kPa | |

| Normal Boiling Point Temperature (Tboil) | 764.76 K | |

| Critical Temperature (Tc) | 1045.41 K | |

| Normal Melting (Fusion) Point (Tfus) | 545.69 K | |

| Critical Volume (Vc) | 0.539 m³/kmol |

Safety and Handling

This compound is classified as an irritant and is suspected of causing genetic defects.[4]

Table 3: GHS Hazard and Precautionary Statements

| Category | Code | Statement |

| Hazard Statements | H315 | Causes skin irritation.[4] |

| H319 | Causes serious eye irritation.[4] | |

| H335 | May cause respiratory irritation.[4] | |

| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[4] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[4] | |

| P302+P352 | IF ON SKIN: Wash with plenty of water.[4] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] |

Standard laboratory safety protocols, including the use of a fume hood, safety glasses, and chemical-resistant gloves, should be strictly followed when handling this compound.

Experimental Protocols

Synthesis via Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a robust method for the formation of C-C bonds between aryl groups and is a plausible route for the synthesis of this compound.[5][6]

Caption: Proposed workflow for the synthesis of this compound via Suzuki-Miyaura coupling.

Materials:

-

4-Bromophenol

-

4-Nitrophenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Sodium carbonate (Na₂CO₃)

-

Toluene

-

Ethanol

-

Deionized water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, combine 4-bromophenol (1.0 eq), 4-nitrophenylboronic acid (1.1 eq), and sodium carbonate (2.0 eq).

-

Add a solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

-

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 eq), to the reaction mixture under the inert atmosphere.

-

Heat the reaction mixture to 80°C and stir vigorously under reflux for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water and transfer it to a separatory funnel.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification by Recrystallization

Recrystallization is a standard technique for purifying solid organic compounds.[7][8][9][10]

Materials:

-

Crude this compound

-

Recrystallization solvent (e.g., ethanol, methanol, or a mixture such as ethanol/water)

-

Erlenmeyer flasks

-

Hot plate

-

Buchner funnel and filter flask

-

Filter paper

Procedure:

-

Transfer the crude this compound to an Erlenmeyer flask.

-

Add a minimal amount of the chosen recrystallization solvent to the flask.

-

Gently heat the mixture on a hot plate while stirring until the solid dissolves completely. Add more hot solvent in small portions if necessary to achieve full dissolution.

-

If the solution is colored, and a colorless product is desired, activated charcoal can be added to the hot solution, followed by hot filtration to remove the charcoal.

-

Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should be observed.

-

To maximize the yield, place the flask in an ice bath for about 30 minutes to an hour.

-

Collect the crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

-

Dry the purified crystals in a desiccator or a vacuum oven.

Analytical Methods

A reverse-phase HPLC method can be developed for the analysis of this compound based on methods for similar biphenyl derivatives.[11][12][13][14][15]

Instrumentation:

-

HPLC system with a UV detector

-

C18 or Biphenyl stationary phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Mobile Phase:

-

A gradient elution is recommended.

-

Solvent A: Water with 0.1% formic acid

-

Solvent B: Acetonitrile with 0.1% formic acid

Proposed Gradient Program:

-

Start with a higher percentage of Solvent A and gradually increase the percentage of Solvent B over 20-30 minutes to elute the compound.

Detection:

-

UV detection at a wavelength determined by a UV scan of the pure compound (a wavelength around 254 nm is a common starting point for aromatic compounds).

Sample Preparation:

-

Dissolve a known amount of the sample in the mobile phase or a suitable solvent like methanol or acetonitrile.

-

Filter the sample through a 0.22 µm syringe filter before injection.

GC-MS is a suitable technique for the analysis of volatile and thermally stable nitroaromatic compounds.[16][17][18][19][20]

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (MS)

-

A capillary column suitable for aromatic compounds (e.g., DB-5ms or equivalent)

GC Conditions:

-

Injector Temperature: 250-280°C

-

Oven Temperature Program: Start at a lower temperature (e.g., 100°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280-300°C) at a rate of 10-20°C/min.

-

Carrier Gas: Helium at a constant flow rate.

MS Conditions:

-

Ionization Mode: Electron Ionization (EI)

-

Scan Range: A mass range that includes the molecular ion of the compound (m/z 215) and expected fragment ions.

Sample Preparation:

-

Dissolve the sample in a volatile organic solvent such as dichloromethane or acetone.

Biological Activity and Signaling Pathways

There is currently a significant lack of published research specifically investigating the biological activities and mechanisms of action of this compound. However, studies on structurally related hydroxylated biphenyls and nitroaromatic compounds provide a basis for postulating potential biological effects.

Potential Anticancer Activity

Hydroxylated biphenyl compounds, some of which are structurally analogous to curcumin, have demonstrated anticancer properties.[21][22][23] These compounds have been shown to inhibit cell proliferation, induce cell cycle arrest (commonly at the G2/M phase), and trigger apoptosis in various cancer cell lines, including melanoma.[21][22] The induction of apoptosis is often mediated through the activation of caspases and PARP cleavage.[21][22] Furthermore, some anticancer quinone drugs exert their effects through the generation of reactive oxygen species (ROS), leading to cellular damage.[24] Given the presence of a hydroxyl group, this compound could potentially share some of these anticancer mechanisms.

Caption: Postulated anticancer mechanism of action for hydroxylated nitrobiphenyls.

Potential Antimicrobial Activity

Nitroaromatic compounds are known for their antimicrobial properties.[25][26][27][28][29] The mechanism of action often involves the enzymatic reduction of the nitro group within the microbial cell, leading to the formation of toxic reactive nitrogen species.[25] These reactive species can cause damage to cellular components, including DNA, leading to cell death.[25] The presence of the nitro group in this compound suggests that it may exhibit antimicrobial activity through a similar mechanism.

References

- 1. Wholesale this compound Powder Manufacturer [lingfengbio.com]

- 2. This compound | 3916-44-7 [chemicalbook.com]

- 3. This compound (CAS 3916-44-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. This compound | C12H9NO3 | CID 138078 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 3916-44-7 | Benchchem [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. mt.com [mt.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. m.youtube.com [m.youtube.com]

- 11. scielo.br [scielo.br]

- 12. benchchem.com [benchchem.com]

- 13. helixchrom.com [helixchrom.com]

- 14. chromatographyonline.com [chromatographyonline.com]

- 15. chromtech.net.au [chromtech.net.au]

- 16. Characterization of aerosol nitroaromatic compounds: Validation of an experimental method - PMC [pmc.ncbi.nlm.nih.gov]

- 17. gcms.cz [gcms.cz]

- 18. epa.gov [epa.gov]

- 19. edqm.eu [edqm.eu]

- 20. gcms.cz [gcms.cz]

- 21. mdpi.com [mdpi.com]

- 22. Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Generation of hydroxyl radical by anticancer quinone drugs, carbazilquinone, mitomycin C, aclacinomycin A and adriamycin, in the presence of NADPH-cytochrome P-450 reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. encyclopedia.pub [encyclopedia.pub]

- 26. Studies on nitrophenylfuran derivatives part Xii. synthesis, characterization, antibacterial and antiviral activities of some nitrophenylfurfurylidene-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Synthesis and Antimicrobial Activity of Nitrobenzyl-oxy-phenol Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Novel nitroxoline derivative combating resistant bacterial infections through outer membrane disruption and competitive NDM-1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-Hydroxy-4'-nitrobiphenyl: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 4-Hydroxy-4'-nitrobiphenyl (CAS No. 3916-44-7). It details experimental protocols for its synthesis via Suzuki-Miyaura coupling, subsequent purification, and characterization using various analytical techniques. The document elucidates the compound's primary application as a key intermediate in the manufacturing of liquid crystals, driven by its unique electronic properties. Furthermore, its potential as a versatile building block in the synthesis of dyes, pigments, and pharmaceuticals is discussed. This guide is intended to be a valuable resource for researchers in materials science, organic synthesis, and drug discovery.

Physical and Chemical Properties

This compound is a solid organic compound at room temperature, typically appearing as a white to light yellow or orange crystalline powder.[1][2] Its structure consists of two phenyl rings linked by a single bond, with a hydroxyl group (-OH) on one ring and a nitro group (-NO2) on the other, both in the para position. This substitution pattern is key to its chemical reactivity and physical properties.

The quantitative physical and chemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₉NO₃ | [3][4] |

| Molecular Weight | 215.21 g/mol | [3][4] |

| Melting Point | 203-208 °C | [3][5] |

| Boiling Point | 387.3 ± 17.0 °C (Predicted) | [4] |

| Appearance | White to light yellow/orange crystalline powder | [1][2] |

| Solubility | Sparingly soluble in water; Soluble in ethanol, ether, acetone, and methanol. | [1][5] |

| pKa | 9.22 ± 0.13 (Predicted) | [4] |

| Density | 1.304 ± 0.06 g/cm³ (Predicted) | [4] |

Experimental Protocols

Synthesis via Suzuki-Miyaura Coupling

A common and efficient method for the synthesis of unsymmetrical biaryl compounds like this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction involves the coupling of an aryl halide with an arylboronic acid.

Reaction Scheme:

(4-bromophenol) + (4-nitrophenylboronic acid) --[Pd(PPh₃)₄, K₂CO₃]--> this compound

Materials:

-

4-bromophenol

-

4-nitrophenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromophenol (1 equivalent), 4-nitrophenylboronic acid (1.1 equivalents), and potassium carbonate (2 equivalents).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this process three times to ensure an oxygen-free atmosphere.

-

Solvent Addition: Add a degassed mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio) to the flask.

-

Catalyst Addition: Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (typically 1-5 mol%), to the reaction mixture under a positive flow of inert gas.

-

Reaction: Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification and Analysis

Purification:

The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene, to yield a crystalline solid.

Analytical Characterization:

The identity and purity of the synthesized compound should be confirmed using the following analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both phenyl rings. The integration of these signals should correspond to the number of protons on each ring.

-

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbon atoms in the biphenyl backbone, as well as the carbons attached to the hydroxyl and nitro groups.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin, transparent disk.

-

Analysis: The FTIR spectrum should display characteristic absorption bands for the O-H stretch of the hydroxyl group (around 3200-3600 cm⁻¹), the C-O stretch (around 1200-1300 cm⁻¹), and the symmetric and asymmetric N-O stretches of the nitro group (around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively).

-

-

Mass Spectrometry (MS):

-

Analysis: Mass spectrometry, often coupled with gas chromatography (GC-MS), can be used to determine the molecular weight of the compound. The mass spectrum should show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of this compound (215.21 g/mol ).

-

Applications and Biological Relevance

The primary application of this compound is in the field of materials science, specifically as a crucial precursor for the synthesis of liquid crystal materials used in thin-film transistor liquid crystal displays (TFT-LCDs).[5]

The molecule's utility in this area stems from its unique electronic structure. The electron-donating hydroxyl group (-OH) and the electron-withdrawing nitro group (-NO₂) create a "push-pull" system across the rigid biphenyl backbone. This results in a large permanent dipole moment and strong intramolecular charge transfer characteristics, which are desirable properties for liquid crystal molecules.[5] The hydroxyl group also provides a reactive site for further chemical modifications, allowing for the synthesis of a wide range of liquid crystal derivatives with tailored properties.

In addition to its role in liquid crystals, this compound is a versatile intermediate in the synthesis of various organic compounds, including dyes, pigments, and polymers.[1][4]

While its use as a pharmaceutical intermediate is often cited, specific examples of marketed drugs derived directly from this compound are not well-documented in publicly available literature. However, its bifunctional nature makes it a valuable building block for creating libraries of novel compounds for drug discovery. The nitro group can be reduced to an amine, and the hydroxyl group can be derivatized, allowing for the exploration of a wide chemical space. Some studies have investigated the mutagenic activity of metabolites of related compounds like 4-nitrobiphenyl ether, suggesting that the toxicology of such compounds should be carefully considered.[6] The designation of this compound as a "biochemical for proteomics research" by some suppliers suggests potential niche applications, though these are not extensively detailed in scientific literature.

Mandatory Visualizations

Caption: Logical workflow for the synthesis of this compound.

Caption: Experimental workflow for purification and analysis.

Caption: Role as a key intermediate and its structure-property relationships.

Safety Information

This compound is suspected of causing genetic defects.[1] It can cause skin and serious eye irritation.[3] Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a valuable and versatile organic compound with well-established applications in materials science, particularly in the synthesis of liquid crystals. Its synthesis is achievable through standard organic chemistry methodologies like the Suzuki-Miyaura coupling. While its direct role in marketed pharmaceuticals is not prominent, its structure makes it an attractive scaffold for the development of new chemical entities in drug discovery programs. This guide provides a foundational understanding of its properties and protocols to aid researchers in its synthesis, characterization, and application.

References

- 1. tandfonline.com [tandfonline.com]

- 2. eng.uc.edu [eng.uc.edu]

- 3. researchgate.net [researchgate.net]

- 4. This compound | 3916-44-7 [chemicalbook.com]

- 5. This compound | Organic Materials and Intermediates | 3916-44-7 - PHMO [phmo.com]

- 6. This compound | C12H9NO3 | CID 138078 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectral Data of 4-Hydroxy-4'-nitrobiphenyl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 4-Hydroxy-4'-nitrobiphenyl (also known as 4-(4-nitrophenyl)phenol), a compound of interest in various chemical and pharmaceutical research fields. This document presents available spectral data from Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols for acquiring such data are also provided, along with a visualization of the analytical workflow for structural elucidation.

Spectral Data Summary

The following tables summarize the key quantitative spectral data for this compound.

Table 1: ¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~10.0 | Singlet | 1H | Ar-OH |

| ~8.25 | Doublet | 2H | Ar-H (ortho to -NO₂) |

| ~7.70 | Doublet | 2H | Ar-H (meta to -NO₂) |

| ~7.55 | Doublet | 2H | Ar-H (ortho to -OH) |

| ~6.95 | Doublet | 2H | Ar-H (meta to -OH) |

Table 2: ¹³C NMR Spectral Data

Source: PubChem.[1]

| Chemical Shift (ppm) | Assignment |

| ~158 | C -OH |

| ~147 | C -NO₂ |

| ~145 | Quaternary C |

| ~129 | Ar-C H |

| ~128 | Quaternary C |

| ~125 | Ar-C H |

| ~116 | Ar-C H |

Table 3: Infrared (IR) Spectral Data

Source: NIST Chemistry WebBook.[2]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400-3200 | Broad | O-H stretch (phenolic) |

| ~1595 | Strong | Aromatic C=C stretch |

| ~1500 | Strong | N-O asymmetric stretch (nitro group) |

| ~1340 | Strong | N-O symmetric stretch (nitro group) |

| ~840 | Strong | C-H out-of-plane bend (para-substituted rings) |

Table 4: Mass Spectrometry (MS) Data

Source: PubChem, NIST Chemistry WebBook.[1][2]

| m/z | Relative Intensity | Assignment |

| 215 | High | [M]⁺ (Molecular Ion) |

| 185 | Moderate | [M-NO]⁺ |

| 169 | Moderate | [M-NO₂]⁺ |

| 139 | High | [C₁₂H₉O]⁺ |

| 115 | Moderate | [C₉H₇]⁺ |

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are generalized for a solid aromatic compound like this compound.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Weigh approximately 5-10 mg of dry this compound powder.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Chloroform (CDCl₃)) in a clean, dry vial.

-

Transfer the solution to a standard 5 mm NMR tube.

-

-

¹H NMR Spectroscopy Protocol:

-

The NMR spectrometer is typically operated at a frequency of 300 MHz or higher.

-

The sample is placed in the spectrometer's probe, and the magnetic field is shimmed to achieve homogeneity.

-

A standard one-pulse experiment is performed to acquire the ¹H NMR spectrum.

-

The spectral width is set to encompass all expected proton resonances (typically 0-12 ppm).

-

Data is processed with Fourier transformation, phasing, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).

-

-

¹³C NMR Spectroscopy Protocol:

-

The NMR spectrometer is operated at a corresponding frequency for carbon nuclei (e.g., 75 MHz for a 300 MHz proton spectrometer).

-

A proton-decoupled pulse sequence (e.g., PENDANT or DEPT) is used to acquire the ¹³C NMR spectrum, which simplifies the spectrum by removing C-H coupling.

-

A larger number of scans are typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

-

Data processing is similar to that for ¹H NMR, with chemical shifts referenced to the deuterated solvent peaks.

-

2.2 Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place a portion of the mixture into a pellet press die.

-

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

-

IR Spectroscopy Protocol:

-

The background spectrum of the empty sample compartment is recorded.

-

The KBr pellet is placed in the sample holder of the FTIR spectrometer.

-

The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

-

The resulting spectrum displays the absorption of infrared radiation as a function of wavenumber.

-

2.3 Mass Spectrometry (MS)

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

-

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol:

-

The GC is equipped with a capillary column suitable for separating aromatic compounds.

-

A small volume of the sample solution is injected into the GC inlet, where it is vaporized.

-

The vaporized sample is carried by an inert gas (e.g., helium) through the column, where separation occurs based on boiling point and polarity.

-

The separated components elute from the column and enter the mass spectrometer.

-

In the mass spectrometer, the molecules are ionized (commonly by electron impact), and the resulting ions are separated based on their mass-to-charge ratio (m/z).

-

A mass spectrum is generated, showing the relative abundance of ions at different m/z values.

-

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectral analysis and structural elucidation of this compound.

Caption: Workflow for the structural elucidation of this compound.

References

An In-depth Technical Guide to the Spectroscopic Analysis of 4-(4-nitrophenyl)phenol

Predicted Spectroscopic Features of 4-(4-nitrophenyl)phenol

4-(4-nitrophenyl)phenol consists of a phenol ring linked to a 4-nitrophenyl group at the para position. This structure will exhibit characteristic signals in both NMR and IR spectroscopy arising from the distinct chemical environments of the protons and carbon atoms, as well as the vibrational modes of the functional groups.

The predicted spectral features are based on the analysis of its constituent parts: the 4-nitrophenol moiety and the influence of the second phenyl ring, as inferred from biphenyl data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 4-(4-nitrophenyl)phenol, both ¹H and ¹³C NMR will provide key structural information. DMSO-d6 is a suitable solvent for this type of polar, aromatic compound.[1][2][3][4]

¹H NMR Spectroscopy

The ¹H NMR spectrum of 4-(4-nitrophenyl)phenol is expected to show signals corresponding to the aromatic protons and the phenolic hydroxyl proton.

Table 1: ¹H NMR Data for Model Compounds in DMSO-d6 and CDCl₃

| Compound | Protons | Chemical Shift (δ, ppm) | Multiplicity |

| 4-Nitrophenol | H-2, H-6 | 8.14 | d |

| H-3, H-5 | 6.96 | d | |

| -OH | 11.1 | s (broad) | |

| Biphenyl | H-2, H-6, H-2', H-6' | 7.60 | m |

| H-3, H-5, H-3', H-5' | 7.44 | m | |

| H-4, H-4' | 7.34 | m |

Data for 4-Nitrophenol from various sources.[1][4] Data for Biphenyl in CDCl₃.[5][6][7]

Interpretation and Prediction for 4-(4-nitrophenyl)phenol:

-

Phenolic Ring Protons (Ring A): The protons on the phenol ring (H-2', H-6' and H-3', H-5') will be influenced by the electron-donating hydroxyl group and the electron-withdrawing nitrophenyl group. The protons ortho to the hydroxyl group (H-3', H-5') are expected to be shielded and appear upfield, likely as a doublet. The protons meta to the hydroxyl group (H-2', H-6') will be deshielded and appear downfield, also as a doublet.

-

Nitrophenyl Ring Protons (Ring B): The protons on the nitrophenyl ring will be strongly influenced by the electron-withdrawing nitro group. The protons ortho to the nitro group (H-2, H-6) will be significantly deshielded and appear as a downfield doublet. The protons meta to the nitro group (H-3, H-5) will be less deshielded and appear as an upfield doublet.

-

Hydroxyl Proton: The phenolic hydroxyl proton is expected to appear as a broad singlet at a downfield chemical shift, the exact position of which can be concentration and temperature dependent.[3]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

Table 2: ¹³C NMR Data for Model Compounds in DMSO-d6 and CDCl₃

| Compound | Carbons | Chemical Shift (δ, ppm) |

| 4-Nitrophenol | C-1 | 161.3 |

| C-2, C-6 | 126.2 | |

| C-3, C-5 | 115.6 | |

| C-4 | 139.7 | |

| Biphenyl | C-1, C-1' | 141.2 |

| C-2, C-6, C-2', C-6' | 127.2 | |

| C-3, C-5, C-3', H-5' | 128.7 | |

| C-4, C-4' | 127.1 |

Data for 4-Nitrophenol from various sources.[2][8][9][10] Data for Biphenyl in CDCl₃.[11][12]

Interpretation and Prediction for 4-(4-nitrophenyl)phenol:

-

Phenolic Ring Carbons (Ring A): The carbon attached to the hydroxyl group (C-4') will be the most deshielded in this ring. The carbons ortho (C-3', C-5') and meta (C-2', C-6') to the hydroxyl group will have distinct chemical shifts. The carbon attached to the other phenyl ring (C-1') will also have a characteristic downfield shift.

-

Nitrophenyl Ring Carbons (Ring B): The carbon attached to the nitro group (C-4) will be significantly deshielded. The carbon attached to the other phenyl ring (C-1) will also be downfield. The remaining aromatic carbons (C-2, C-6 and C-3, C-5) will have chemical shifts influenced by the strong electron-withdrawing effect of the nitro group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum is typically recorded from a KBr pellet of the solid sample.[13][14][15][16][17]

Table 3: FT-IR Data for 4-Nitrophenol

| Functional Group | Absorption Range (cm⁻¹) |

| O-H stretch (phenol) | 3200-3600 (broad) |

| Aromatic C-H stretch | 3000-3100 |

| N-O asymmetric stretch | 1500-1560 |

| N-O symmetric stretch | 1300-1360 |

| C=C aromatic stretch | 1450-1600 |

| C-O stretch (phenol) | 1150-1250 |

Data for 4-Nitrophenol from various sources.

Interpretation and Prediction for 4-(4-nitrophenyl)phenol:

The IR spectrum of 4-(4-nitrophenyl)phenol is expected to show the following key absorption bands:

-

A broad peak in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the phenolic hydroxyl group.

-

Sharp peaks between 3000 and 3100 cm⁻¹ due to aromatic C-H stretching .

-

A strong absorption band around 1500-1560 cm⁻¹ for the asymmetric N-O stretching of the nitro group.

-

Another strong band around 1300-1360 cm⁻¹ for the symmetric N-O stretching of the nitro group.

-

Several peaks in the 1450-1600 cm⁻¹ region corresponding to aromatic C=C stretching vibrations.

-

A peak in the 1150-1250 cm⁻¹ region due to the C-O stretching of the phenol.

Mandatory Visualization

Caption: Molecular structure of 4-(4-nitrophenyl)phenol with atom numbering for spectral assignment.

Experimental Protocols

The following are detailed methodologies for acquiring NMR and IR spectra of solid aromatic compounds like 4-(4-nitrophenyl)phenol.

NMR Spectroscopy Protocol

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of the solid sample.

Materials:

-

4-(4-nitrophenyl)phenol sample (5-10 mg for ¹H, 20-50 mg for ¹³C)

-

Deuterated solvent (e.g., DMSO-d6)

-

NMR tubes

-

Pipettes

-

Vortex mixer

Procedure:

-

Sample Preparation:

-

Accurately weigh the appropriate amount of the solid sample and place it in a clean, dry vial.

-

Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.

-

Vortex the mixture until the sample is completely dissolved.

-

Using a pipette, transfer the solution into a clean NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's spinner turbine.

-

Place the turbine into the NMR probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Set the appropriate spectral width and acquisition time.

-

Use a standard single-pulse experiment.

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Process the data by applying Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

-

¹³C NMR Acquisition:

-

Switch the probe to the ¹³C nucleus frequency.

-

Use a proton-decoupled pulse sequence.

-

Set a wider spectral width compared to ¹H NMR.

-

Acquire a larger number of scans due to the lower natural abundance of ¹³C.

-

Process the data similarly to the ¹H spectrum.

-

FT-IR Spectroscopy Protocol (KBr Pellet Method)

Objective: To obtain a high-quality infrared spectrum of the solid sample.

Materials:

-

4-(4-nitrophenyl)phenol sample (1-2 mg)

-

Spectroscopic grade Potassium Bromide (KBr), dried (100-200 mg)

-

Agate mortar and pestle

-

Pellet press

-

IR spectrometer

Procedure:

-

Sample Preparation:

-

Place a small amount of KBr in the agate mortar and grind it to a fine powder to clean the mortar. Discard the KBr.

-

Add approximately 100-200 mg of dry KBr to the mortar.

-

Add 1-2 mg of the sample to the KBr.

-

Grind the mixture thoroughly for several minutes until a fine, homogeneous powder is obtained.[14]

-

-

Pellet Formation:

-

Transfer a portion of the mixture into the pellet die.

-

Assemble the die and place it in the hydraulic press.

-

Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.[15]

-

Carefully remove the pellet from the die.

-

-

Spectrum Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Record a background spectrum with an empty sample holder.

-

Record the sample spectrum. The instrument will automatically ratio the sample spectrum against the background to generate the absorbance or transmittance spectrum.

-

Label the significant peaks in the spectrum.

-

References

- 1. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0001232) [hmdb.ca]

- 2. Human Metabolome Database: 13C NMR Spectrum (1D, 15.08 MHz, DMSO-d6, experimental) (HMDB0001232) [hmdb.ca]

- 3. 4-Nitrosophenol (104-91-6) 1H NMR spectrum [chemicalbook.com]

- 4. 4-Nitrophenol(100-02-7) 1H NMR [m.chemicalbook.com]

- 5. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034437) [hmdb.ca]

- 6. Biphenyl(92-52-4) 1H NMR spectrum [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. spectrabase.com [spectrabase.com]

- 9. 4-Nitrophenol(100-02-7) 13C NMR [m.chemicalbook.com]

- 10. spectrabase.com [spectrabase.com]

- 11. rsc.org [rsc.org]

- 12. Biphenyl(92-52-4) 13C NMR spectrum [chemicalbook.com]

- 13. Should I be using KBr pellets in FTIR Spectroscopy - Specac Ltd [specac.com]

- 14. researchgate.net [researchgate.net]

- 15. scienceijsar.com [scienceijsar.com]

- 16. KBr Pellet Method : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 17. Preparation of ultrapure KBr pellet: New method for FTIR quantitative analysis | IJSAR [scienceijsar.com]

4-Hydroxy-4'-nitrobiphenyl: A Comprehensive Technical Review for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-Hydroxy-4'-nitrobiphenyl, a biphenyl derivative with potential applications in drug discovery and materials science. This document consolidates available information on its synthesis, chemical properties, and prospective biological activities, offering a foundational resource for researchers. While direct experimental data on the biological effects of this compound is limited in publicly accessible literature, this guide outlines detailed experimental protocols for its synthesis and evaluation, based on established methodologies for analogous compounds.

Chemical and Physical Properties

This compound is a solid organic compound with the molecular formula C₁₂H₉NO₃ and a molecular weight of 215.21 g/mol . Its structure features a biphenyl core with a hydroxyl group on one phenyl ring and a nitro group on the other, both at the para position. This substitution pattern imparts a significant dipole moment and potential for hydrogen bonding, influencing its solubility and interactions with biological macromolecules.

| Property | Value |

| Molecular Formula | C₁₂H₉NO₃ |

| Molecular Weight | 215.21 g/mol |

| CAS Number | 3916-44-7 |

| Appearance | White to off-white crystalline solid |

| Melting Point | 203-206 °C |

| Boiling Point | 387.3 °C (Predicted) |

| Density | 1.304 g/cm³ (Predicted) |

| pKa | 9.22 (Predicted) |

| LogP | 3.5 (Predicted) |

Synthesis of this compound

The synthesis of this compound can be efficiently achieved via a Suzuki-Miyaura cross-coupling reaction. This method is widely employed for the formation of carbon-carbon bonds between aromatic rings due to its high yields and tolerance of various functional groups.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

-

4-Bromophenol

-

4-Nitrophenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water (degassed)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask, add 4-bromophenol (1.0 eq), 4-nitrophenylboronic acid (1.1 eq), and potassium carbonate (2.0 eq).

-

Solvent Addition: Add a 3:1 mixture of toluene and degassed water to the flask.

-

Catalyst Addition: Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.04 eq) to the reaction mixture.

-

Reaction Conditions: Place the flask under a nitrogen or argon atmosphere and heat the mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Workup: After the reaction is complete, cool the mixture to room temperature. Add 50 mL of ethyl acetate and transfer the mixture to a separatory funnel.

-

Extraction: Wash the organic layer sequentially with 50 mL of water and 50 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a mixture of hexane and ethyl acetate as the eluent, to obtain pure this compound.

Potential Biological Activities and Investigative Protocols

While specific biological data for this compound is scarce, its structural motifs—a hydroxylated phenyl ring and a nitrated phenyl ring—are present in many biologically active molecules. This suggests potential for anticancer and antioxidant activities. The following protocols are proposed for the systematic evaluation of these properties.

In Vitro Anticancer Activity

The cytotoxicity of this compound can be assessed against a panel of human cancer cell lines.

Experimental Protocol: MTT Assay

-

Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ atmosphere.

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound (typically ranging from 0.1 to 100 µM) for 48 or 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) value by plotting the percentage of viability against the log of the compound concentration.

Antioxidant Activity

The antioxidant potential of this compound can be evaluated using standard radical scavenging assays.

Experimental Protocol: DPPH and ABTS Assays

DPPH Assay:

-

Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Reaction Mixture: In a 96-well plate, mix 100 µL of various concentrations of this compound with 100 µL of the DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm. Ascorbic acid or Trolox can be used as a positive control.

-

Calculation: Calculate the percentage of DPPH radical scavenging activity.

ABTS Assay:

-

Reagent Preparation: Prepare the ABTS radical cation (ABTS•⁺) by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate in the dark for 12-16 hours. Dilute the ABTS•⁺ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Reaction Mixture: Mix 10 µL of various concentrations of this compound with 1 mL of the diluted ABTS•⁺ solution.

-

Incubation: Incubate the mixture at room temperature for 6 minutes.

-

Absorbance Measurement: Measure the absorbance at 734 nm.

-

Calculation: Calculate the percentage of ABTS radical scavenging activity.

Investigation of Signaling Pathways

Given the potential for anticancer activity, investigating the effect of this compound on key signaling pathways involved in cancer progression, such as NF-κB and MAPK, is a logical next step.

Experimental Workflow: NF-κB and MAPK Pathway Analysis

-

Cell Treatment: Treat a relevant cancer cell line (e.g., one that shows sensitivity in the MTT assay) with this compound at its IC₅₀ concentration for various time points (e.g., 0, 6, 12, 24 hours).

-

Protein Extraction:

-

For NF-κB analysis, perform nuclear and cytoplasmic fractionation to separate nuclear and cytoplasmic proteins.

-

For MAPK analysis, prepare whole-cell lysates.

-

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Western Blotting:

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membranes with primary antibodies specific for key proteins in the NF-κB pathway (e.g., p65, IκBα, phospho-IκBα) and the MAPK pathway (e.g., phospho-ERK, total-ERK, phospho-p38, total-p38, phospho-JNK, total-JNK).

-

Use appropriate secondary antibodies conjugated to horseradish peroxidase.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) system.

-

-

Data Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin for whole-cell lysates, Lamin B1 for nuclear fractions).

Hypothetical Signaling Pathway Modulation

Based on the known activities of structurally related compounds, this compound could potentially induce cellular stress, leading to the modulation of stress-responsive signaling pathways. For instance, it might induce the production of reactive oxygen species (ROS), which can activate the MAPK pathway and inhibit the NF-κB pathway, ultimately leading to apoptosis in cancer cells.

Conclusion

This compound represents a molecule of interest for further investigation in the fields of medicinal chemistry and materials science. While direct biological data is currently limited, its synthesis is achievable through well-established methods like the Suzuki-Miyaura coupling. The provided experimental protocols offer a roadmap for the comprehensive evaluation of its potential anticancer and antioxidant activities, as well as its impact on key cellular signaling pathways. Further research into this compound and its derivatives could lead to the development of novel therapeutic agents or functional materials.

4'-Nitro-[1,1'-biphenyl]-4-ol safety and hazards

An In-depth Technical Guide to the Safety and Hazards of 4'-Nitro-[1,1'-biphenyl]-4-ol

This technical guide provides comprehensive safety and hazard information for 4'-Nitro-[1,1'-biphenyl]-4-ol (CAS No: 3916-44-7), intended for researchers, scientists, and professionals in drug development. The document details its classification, handling, and emergency procedures, supported by structured data and procedural diagrams.

4'-Nitro-[1,1'-biphenyl]-4-ol, also known as 4-Hydroxy-4'-nitrobiphenyl, is a specialized organic compound used as an intermediate in various chemical syntheses, including pharmaceuticals and dyes.[1]

| Property | Value | Source |

| Molecular Formula | C₁₂H₉NO₃ | [1] |

| Molecular Weight | 215.20 g/mol | [1][2] |

| CAS Number | 3916-44-7 | [1][2] |

| Appearance | Yellow to light brown crystalline powder | [1] |

| Melting Point | 198–202°C | [1] |

| Solubility | Low solubility in water; Soluble in ethanol, acetone, and dimethyl sulfoxide (DMSO) | [1] |

| Storage Temperature | Room Temperature, Sealed in Dry Conditions |

GHS Hazard Classification and Labeling

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for hazard communication.

| GHS Element | Classification | Details | Source |

| Pictogram | GHS07 (Exclamation Mark) | ||

| Signal Word | Warning | [2] | |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation. | [2] | |

| Precautionary Statements | P264, P280, P302+P352, P305+P351+P338, P321, P332+P313, P337+P313, P362 | A combination of prevention, response, and storage statements. | [2] |

Below is a diagram illustrating the general workflow for GHS hazard communication.

Toxicological Information

While specific toxicological studies like LD50 or LC50 values for 4'-Nitro-[1,1'-biphenyl]-4-ol are not detailed in the provided results, the GHS classification indicates significant health hazards upon contact. The chemical, physical, and toxicological properties have not been thoroughly investigated.

Key Health Effects:

-

Skin Irritation: Causes skin irritation upon contact.[2]

-

Eye Irritation: Causes serious eye irritation.

Handling, Storage, and Personal Protection

Proper handling and storage are critical to minimize exposure risks.

| Aspect | Recommendation | Source |

| Handling | Handle in a well-ventilated place. Avoid formation of dust and aerosols. Wear suitable protective clothing, gloves, and eye/face protection. Wash skin thoroughly after handling. | [3] |

| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep sealed in dry, room temperature conditions. | [3] |

| Personal Protective Equipment (PPE) | Eye/Face Protection: Wear safety glasses with side-shields or goggles. Skin Protection: Wear protective gloves and clothing to prevent skin exposure. Respiratory Protection: Use a NIOSH/MSHA approved respirator if exposure limits are exceeded or irritation is experienced. | [4] |

First-Aid Measures

Immediate and appropriate first-aid is crucial in the event of accidental exposure.

| Exposure Route | First-Aid Protocol | Source |

| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician. | [3][5] |

| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a physician if irritation develops or persists. | [5][6] |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes, also under the eyelids. Immediately consult a physician. | [4][5] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician immediately. | [3][5] |

Accidental Release and Fire-Fighting Measures

| Scenario | Protocol | Source |

| Accidental Release (Spill) | Use personal protective equipment. Avoid dust formation. Sweep up and shovel into suitable containers for disposal. Prevent product from entering drains. | [7][8] |

| Fire-Fighting | Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam. Wear self-contained breathing apparatus for firefighting if necessary. | [3][8] |

| Hazardous Combustion Products | May produce carbon monoxide, carbon dioxide, and nitrogen oxides (NOx). | [8] |

The diagram below outlines a standard workflow for responding to a chemical spill.

Transportation Information

Due to its nitro group, this compound is classified as a hazardous chemical for transportation.

-

UN Hazard Class: 6.1 (Toxic Substances)[1]

Proper labeling and handling procedures must be followed to ensure safe transportation.[1]

Experimental Protocols

Specific toxicological testing protocols for 4'-Nitro-[1,1'-biphenyl]-4-ol are not publicly available. The hazard classifications (e.g., H315: Causes skin irritation) are determined through standardized tests. The following is a representative methodology based on the OECD Guideline 404 for an Acute Dermal Irritation/Corrosion study, which would be used to establish a skin irritation classification.

Objective: To determine the potential of a substance to cause irreversible (corrosion) or reversible (irritation) skin damage.

Principle: A test substance is applied in a single dose to the skin of an experimental animal (typically an albino rabbit). The site is observed for dermal reactions at specified intervals.

Methodology:

-

Animal Selection: Healthy, young adult albino rabbits are used. The fur is clipped from the dorsal area of the trunk approximately 24 hours before the test.

-

Test Substance Application:

-

A dose of 0.5 g (for solids) of the test substance is moistened with a small amount of a suitable vehicle (e.g., water) to form a paste.

-

The substance is applied to a small area (approx. 6 cm²) of the clipped skin.

-

The treated area is covered with a gauze patch and secured with non-irritating tape.

-

-

Exposure Duration: The exposure period is typically 4 hours. After exposure, the patch and any residual test substance are removed.

-

Observation:

-

The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

-

Scoring of skin reactions is performed according to a standardized grading scale (e.g., Draize scale).

-

-

Data Analysis & Classification:

-

The mean scores for erythema and edema are calculated for each observation time.

-

The substance is classified as a skin irritant (Category 2, corresponding to H315) if the mean score for either erythema or edema is ≥ 2.3 but < 4.0, or if other specific criteria for persistent inflammation are met.

-

If severe, irreversible tissue damage (necrosis) is observed, the substance is classified as corrosive.

-

References

Environmental Fate and Biodegradation of 4-Hydroxy-4'-nitrobiphenyl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxy-4'-nitrobiphenyl is a biphenyl derivative of interest in various industrial and pharmaceutical applications. Its environmental persistence, potential toxicity, and ultimate fate are critical considerations for sustainable use and development. This technical guide provides a comprehensive overview of the current understanding of the environmental fate and biodegradation of this compound. Due to the limited direct research on this specific compound, this guide synthesizes information from studies on structurally related compounds, including 4-nitrobiphenyl, hydroxylated polychlorinated biphenyls (OH-PCBs), and other nitroaromatic compounds, to infer potential environmental behavior and metabolic pathways. This document outlines physicochemical properties, abiotic and biotic degradation mechanisms, and provides detailed, adaptable experimental protocols for future research.

Physicochemical Properties

Understanding the fundamental physicochemical properties of this compound is essential for predicting its environmental distribution and bioavailability. The presence of a hydroxyl group and a nitro group on the biphenyl structure influences its solubility, partitioning behavior, and susceptibility to degradation.

| Property | Value | Source |

| Molecular Formula | C₁₂H₉NO₃ | [1] |

| Molecular Weight | 215.21 g/mol | [1] |

| pKa | Data not available | |

| Log Kow | Data not available | |

| Water Solubility | Data not available | |